Product packaging for Azidothymidine;AZT;ZDV(Cat. No.:)

Azidothymidine;AZT;ZDV

Cat. No.: B12361978
M. Wt: 269.26 g/mol
InChI Key: UZMZEOFNOSIBIL-UNYLCCJPSA-N
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Description

Azidothymidine;AZT;ZDV is a useful research compound. Its molecular formula is C10H15N5O4 and its molecular weight is 269.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O4 B12361978 Azidothymidine;AZT;ZDV

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8,16H,2-4H2,1H3,(H,12,17,18)/t5?,6-,7+,8+/m0/s1

InChI Key

UZMZEOFNOSIBIL-UNYLCCJPSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

Historical Context and Foundational Research on Azidothymidine

Initial Synthesis and Early Therapeutic Explorations of Azidothymidine (AZT; ZDV)

In 1964, Jerome Horwitz, a researcher at the Michigan Cancer Foundation, first synthesized Azidothymidine. acs.orgnih.gov The synthesis was part of a broader effort funded by the National Institutes of Health (NIH) to develop novel anticancer agents. nih.govasu.edu The underlying hypothesis was that by modifying the building blocks of DNA, it might be possible to halt the replication of cancer cells. asu.edutheweek.com AZT, a structural analogue of the natural nucleoside thymidine (B127349), was designed with the intent to interfere with DNA synthesis. sciencesnail.comacs.org Specifically, the 3'-hydroxyl group on the deoxyribose sugar ring of thymidine was replaced by an azido (B1232118) group (-N₃) in AZT. acs.org This modification was crucial; during DNA replication, the 3'-hydroxyl group is essential for forming the phosphodiester bond that links adjacent nucleotides. sciencesnail.com The absence of this group in AZT meant that once incorporated into a growing DNA chain, it would act as a chain terminator, preventing further elongation. acs.orgwikipedia.org

Initial in vivo studies in mice, however, showed that AZT was ineffective against cancer. theweek.comtime.com As a result, the compound was shelved and largely forgotten, without a patent being filed. theweek.comscienceheroes.com

Pre-HIV Discovery and Antiretroviral Screening of Azidothymidine

A decade after its initial synthesis, in 1974, a significant observation was made by Wolfram Ostertag of the Max Planck Institute in Germany. asu.eduscienceheroes.com His research demonstrated that AZT could inhibit the replication of a murine leukemia virus, a type of retrovirus, in vitro. asu.eduacs.org This was the first indication of AZT's antiretroviral potential. scienceheroes.com At the time, however, the significance of this finding was not fully appreciated as there were few known human retroviruses. asu.edu

The landscape of virology and medicine changed dramatically with the emergence of the Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s. acs.orghistory.com By 1984, scientists had identified the human immunodeficiency virus (HIV) as the causative agent of AIDS. asu.eduacs.org This discovery spurred an urgent search for effective treatments.

In response to the growing crisis, the pharmaceutical company Burroughs Wellcome (now part of GlaxoSmithKline) initiated a large-scale screening program to identify compounds with anti-HIV activity. time.compastperfectonline.com Among the compounds tested was AZT, which was resynthesized and submitted for screening. nih.gov In late 1984, scientists at Burroughs Wellcome, including Marty St. Clair, discovered that AZT was highly effective at inhibiting HIV replication in cultured cells. asu.educshl.edu

Emergence of HIV/AIDS and the Pivotal Role of Azidothymidine in Antiretroviral Drug Development

The discovery of AZT's potent anti-HIV activity marked a turning point in the fight against AIDS. cancer.gov At the National Cancer Institute (NCI), a team of researchers led by Samuel Broder, Hiroaki Mitsuya, and Robert Yarchoan were at the forefront of developing and testing potential AIDS therapies. nih.govcancer.gov They had established a system for rapidly screening compounds for their ability to inhibit HIV replication in human T-cells. acs.orgnih.gov

When Burroughs Wellcome provided AZT to the NCI for testing, the results were remarkable. pastperfectonline.com AZT was found to be a potent inhibitor of HIV's reverse transcriptase, an enzyme unique to retroviruses that converts the viral RNA into DNA, a crucial step for viral replication. wikipedia.orgcancer.gov The compound's triphosphate form acts as a competitive inhibitor of the reverse transcriptase and, upon incorporation into the viral DNA, terminates the chain. acs.orgwikipedia.org Importantly, AZT showed a significantly higher affinity for HIV's reverse transcriptase than for human DNA polymerases, providing a degree of selectivity. wikipedia.org

These promising laboratory findings led to the rapid initiation of clinical trials. time.comcancer.gov The first Phase I trial, which began in July 1985, demonstrated that AZT was relatively safe and could increase the CD4 cell counts in patients with AIDS. wikipedia.orgnih.govcshl.edu A subsequent, larger placebo-controlled trial was initiated in February 1986. cshl.edu The results were so compelling, showing a significant reduction in mortality in the AZT-treated group, that the trial was stopped early on ethical grounds. time.com

This led to the accelerated approval of AZT by the U.S. Food and Drug Administration (FDA) in March 1987, making it the first approved drug for the treatment of AIDS. cancer.govebsco.com The approval of AZT was a landmark achievement, proving for the first time that an antiretroviral drug could be effective against HIV and improve the clinical outcomes for people with AIDS. nih.govcancer.gov While the initial efficacy of AZT as a monotherapy was limited by the development of drug resistance, its introduction paved the way for the development of combination antiretroviral therapies that have transformed HIV/AIDS from a fatal disease into a manageable chronic condition. scienceheroes.comebsco.com

Research Findings on Azidothymidine

Year Researcher/Institution Key Finding Significance
1964 Jerome Horwitz, Michigan Cancer FoundationInitial synthesis of Azidothymidine (AZT). acs.orgnih.govCreated the compound for potential anticancer therapy. asu.edu
1974 Wolfram Ostertag, Max Planck InstituteAZT inhibits murine leukemia virus replication in vitro. asu.eduscienceheroes.comFirst demonstration of AZT's antiretroviral activity. scienceheroes.com
1984 Marty St. Clair, Burroughs WellcomeDiscovered AZT's potent inhibition of HIV replication in cell cultures. asu.educshl.eduIdentified AZT as a promising candidate for HIV treatment.
1985 Samuel Broder, Hiroaki Mitsuya, NCIDemonstrated that AZT inhibits HIV's reverse transcriptase. acs.orgcancer.govElucidated the mechanism of action of AZT against HIV.
1987 U.S. Food and Drug Administration (FDA)Approved AZT for the treatment of AIDS. cancer.govebsco.comFirst approved antiretroviral drug, marking a milestone in HIV/AIDS therapy.

Molecular Mechanism of Action of Azidothymidine Azt; Zdv

Classification as a Nucleoside Analog Reverse Transcriptase Inhibitor (NRTI)

Azidothymidine is classified as a Nucleoside Analog Reverse Transcriptase Inhibitor (NRTI). immunopaedia.org.zaasu.edu NRTIs are a class of antiretroviral drugs that were the first to be approved for HIV treatment. nih.govnih.gov These compounds are analogs of the naturally occurring deoxynucleotides that are the building blocks of DNA. immunopaedia.org.za The fundamental role of HIV's reverse transcriptase is to convert the virus's single-stranded RNA genome into double-stranded DNA, a crucial step for the integration of the viral genetic material into the host cell's genome. nih.goviapac.org NRTIs, including AZT, disrupt this process. iapac.orgebsco.com To become active, AZT must first be phosphorylated by host cell enzymes into its triphosphate form. immunopaedia.org.zanih.govembopress.org

Structural Homology of Azidothymidine to Endogenous Nucleosides

Table 1: Structural Comparison of Thymidine (B127349) and Azidothymidine

FeatureThymidineAzidothymidine (AZT)
Base ThymineThymine
Sugar DeoxyriboseDeoxyribose
3' Substituent Hydroxyl (-OH)Azido (B1232118) (-N₃)

Role of the 3'-Azido Group in DNA Chain Elongation Termination

The 3'-azido group is the key functional component responsible for AZT's antiviral activity. pharmgkb.org During DNA synthesis, the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate is essential for chain elongation. nih.gov Because AZT lacks this crucial 3'-hydroxyl group, its incorporation into the growing viral DNA chain effectively halts further extension. nih.govpharmgkb.orgproteopedia.org Once the reverse transcriptase incorporates the AZT monophosphate, no subsequent nucleotide can be added, leading to premature termination of the DNA chain. embopress.orgontosight.ainih.gov This chain-termination mechanism is the cornerstone of AZT's ability to inhibit HIV replication. pharmgkb.orgnih.gov

Competitive Inhibition of HIV-1 Reverse Transcriptase by Azidothymidine Triphosphate

Following its administration, AZT is taken up by host cells and undergoes phosphorylation by cellular kinases to its active triphosphate form, azidothymidine triphosphate (AZT-TP). nih.govembopress.orgontosight.ai AZT-TP then acts as a competitive inhibitor of HIV-1 reverse transcriptase with respect to the natural substrate, thymidine 5'-triphosphate (dTTP). embopress.orgdroracle.ai This means that AZT-TP directly competes with dTTP for binding to the active site of the reverse transcriptase enzyme. droracle.ai The affinity of AZT-TP for HIV-1 reverse transcriptase is a critical factor in its inhibitory potency. proteopedia.org Kinetic studies have demonstrated that AZT-TP is a potent competitive inhibitor, with a reported Ki (inhibition constant) of approximately 41 nM when competing against dTTP. nih.gov This strong binding affinity allows AZT-TP to effectively outcompete the natural substrate and be incorporated into the nascent viral DNA. nih.govtandfonline.com

Azidothymidine-Mediated Termination of Viral DNA Synthesis

The process of viral DNA synthesis termination begins with the incorporation of AZT-monophosphate (AZT-MP) from AZT-TP into the growing proviral DNA chain by HIV-1 reverse transcriptase. ontosight.aidroracle.ai This incorporation is possible due to the structural similarity between AZT-TP and the natural nucleotide, dTTP. ontosight.ai Once integrated, the absence of a 3'-hydroxyl group on the azido-sugar of AZT prevents the formation of the necessary 3'-5'-phosphodiester bond with the next incoming nucleotide. nih.govpharmgkb.org This results in the immediate and irreversible cessation of DNA chain elongation. ontosight.ainih.gov This act of chain termination is the ultimate mechanism by which AZT prevents the completion of the viral DNA, thereby inhibiting the replication of HIV. ontosight.ainih.gov Research has also shown that the incorporation of AZT-monophosphate into the primer leads to the formation of a dead-end complex with the enzyme, further inhibiting its function. nih.govtandfonline.com

Enzymatic Selectivity of Azidothymidine Triphosphate for Viral Reverse Transcriptase

A crucial aspect of AZT's therapeutic efficacy is the selective affinity of its active form, AZT-TP, for HIV reverse transcriptase over human cellular DNA polymerases. pharmgkb.orgwikipedia.org Studies have shown that AZT-TP inhibits HIV reverse transcriptase at concentrations significantly lower than those required to inhibit human DNA polymerases α and β. droracle.aiwikipedia.org For instance, AZT-TP has been reported to have an approximately 100-fold greater affinity for HIV's reverse transcriptase compared to human DNA polymerase alpha. wikipedia.orgpharmgkb.orgnih.gov This selectivity is attributed to the ability of host cells to more efficiently repair their own DNA if AZT is accidentally incorporated, a capability that the HIV virus lacks. wikipedia.org While AZT-TP is a poor inhibitor of human DNA polymerases α and β, it can inhibit mitochondrial DNA polymerase gamma at higher concentrations. nih.govdroracle.ai

Table 2: Comparative Inhibition Constants (Ki) and IC50 Values of AZT-TP

EnzymeSubstrate/InhibitorKi / IC50 (µM)Reference
HIV-1 Reverse Transcriptase AZT-TP (vs. dTTP)0.041 (Ki) nih.gov
HIV-1 Reverse Transcriptase AZTTP0.1 (IC50) harvard.edu
Human DNA Polymerase α AZT-TP>10 (IC50) pharmgkb.orgnih.gov
Human DNA Polymerase α ADRT-TP62.5 (Ki) nih.govnih.gov
Human DNA Polymerase β ADRT-TP150 (Ki) nih.govnih.gov
HIV-1 Reverse Transcriptase ADRT-TP (RNA-dependent)0.009 (Ki) nih.gov
HIV-1 Reverse Transcriptase ADRT-TP (DNA-dependent)0.95 (Ki) nih.gov

Note: ADRT (4'-Azidothymidine) is a related compound, and its data is included for comparative purposes.

Intracellular Metabolism and Phosphorylation Dynamics of Azidothymidine Azt; Zdv

Cellular Activation Pathways: Phosphorylation to Azidothymidine-5'-Triphosphate (AZT-TP)

The conversion of the prodrug AZT into its pharmacologically active metabolite, azidothymidine-5'-triphosphate (AZT-TP), is accomplished through a series of three consecutive phosphorylation reactions. pharmgkb.orgnih.gov This anabolic pathway is entirely dependent on the host cell's enzymatic machinery.

The metabolic cascade is initiated by the phosphorylation of AZT to azidothymidine-5'-monophosphate (AZT-MP). This first step is primarily catalyzed by the cytosolic enzyme thymidine (B127349) kinase 1 (TK1). pharmgkb.orgnih.gov In tissues with low proliferative activity, such as postmitotic tissues like the heart, the mitochondrial enzyme thymidine kinase 2 (TK2) can also perform this initial phosphorylation. mdpi.comnih.gov

Following its formation, AZT-MP serves as a substrate for the enzyme thymidylate kinase (TMPK), which catalyzes the second phosphorylation, converting AZT-MP into azidothymidine-5'-diphosphate (AZT-DP). pharmgkb.orgnih.govnih.gov

The final step in the activation pathway is the phosphorylation of AZT-DP to the active triphosphate metabolite, AZT-TP. This reaction is driven by the enzyme nucleoside diphosphate (B83284) kinase (NDPK), which facilitates the transfer of a phosphate (B84403) group from other nucleoside triphosphates, such as ATP, to AZT-DP. pharmgkb.orgslu.se The resulting AZT-TP is the active molecule that can then interact with its target enzymes. nih.gov

Kinetic Analysis of Azidothymidine Phosphorylation by Host Cell Enzymes

The initial phosphorylation of AZT by cytosolic thymidine kinase (TK1) is relatively efficient. Studies using purified human TK1 have shown that AZT is a good substrate for the enzyme, with an affinity comparable to that of the natural substrate, thymidine. The apparent Michaelis-Menten constant (Kₘ) for AZT is very close to that for thymidine, indicating similar binding affinities. nih.gov However, the maximum rate of phosphorylation (Vₘₐₓ) for AZT is somewhat lower than for thymidine.

Table 1: Kinetic Parameters for AZT and Thymidine Phosphorylation by Thymidine Kinase

Substrate Enzyme Source Apparent Kₘ (µM) Relative Vₘₐₓ
Azidothymidine (AZT) Purified Cytosolic TK nih.gov 3.0 60% of Thymidine rate nih.gov
Thymidine (dThd) Purified Cytosolic TK nih.gov 2.9 100%

This table presents kinetic data for the initial phosphorylation step of Azidothymidine compared to the natural substrate, Thymidine, by both cytosolic (TK1) and mitochondrial (TK2) thymidine kinases.

The second phosphorylation step, the conversion of AZT-MP to AZT-DP by thymidylate kinase (TMPK), is markedly inefficient and represents a significant bottleneck in the activation pathway. nih.govnih.gov While TMPK can phosphorylate AZT-MP, it does so at a drastically reduced rate compared to its natural substrate, thymidine monophosphate (dTMP). nih.gov The apparent Kₘ value for AZT-MP is about twofold higher than that for dTMP, but more strikingly, the maximal phosphorylation rate for AZT-MP is only a fraction of that for dTMP, estimated to be as low as 0.3% of the dTMP rate. nih.gov Other studies report a 60- to 200-fold reduction in the catalytic rate (kcat) for AZT-MP compared to dTMP. nih.govrcsb.org This poor reactivity is attributed to steric hindrance from the 3'-azido group of AZT-MP, which prevents the enzyme from adopting its fully active conformation. rcsb.org

Table 2: Kinetic Comparison of TMPK-Catalyzed Phosphorylation

Substrate Enzyme Apparent Kₘ (µM) Relative Vₘₐₓ
Azidothymidine Monophosphate (AZT-MP) Host-cell TMPK nih.gov 8.6 0.3% of dTMP rate nih.gov

This table highlights the kinetic inefficiency of the second phosphorylation step, catalyzed by Thymidylate Kinase (TMPK), which is considered the rate-limiting step in AZT activation.

The final conversion of AZT-DP to AZT-TP, catalyzed by nucleoside diphosphate kinase (NDPK), also appears to be an inefficient process. Structural and kinetic studies indicate that AZT diphosphate is a poor substrate for NDPK. researchgate.net The rate of phosphate transfer to dideoxynucleoside diphosphates is slow, and the affinity (as indicated by the dissociation constant, Kₛ) is low, in the millimolar range. researchgate.net This suggests that high concentrations of AZT-DP would be required to drive the reaction forward efficiently, a condition that is rarely met in the cell due to the inefficiency of the preceding step.

Accumulation of Azidothymidine Phosphorylated Metabolites within Cellular Compartments

The kinetic limitations in the phosphorylation cascade, particularly the inefficiency of thymidylate kinase, lead to a characteristic pattern of metabolite accumulation within cells exposed to AZT. The most prominent feature is the substantial intracellular accumulation of azidothymidine monophosphate (AZT-MP). nih.govpnas.orgnih.gov

In human peripheral blood mononuclear cells (PBMCs), AZT-MP is the predominant metabolite, constituting, on average, 96% to over 99% of the total phosphorylated AZT derivatives. nih.gov In contrast, the levels of AZT-DP and AZT-TP are significantly lower. nih.govnih.gov This disproportionate accumulation underscores the inefficiency of the second phosphorylation step.

Table 3: Relative Abundance of AZT Phosphorylated Metabolites in PBMCs

Metabolite Percentage of Total Phosphorylated Metabolites
Azidothymidine Monophosphate (AZT-MP) 96.0% - 99.2% nih.gov
Azidothymidine Diphosphate (AZT-DP) 0.7% - 1.8% nih.gov

This table shows the average distribution of AZT's phosphorylated metabolites in Peripheral Blood Mononuclear Cells (PBMCs), illustrating the significant accumulation of the monophosphate form.

Within specific cellular compartments, particularly the mitochondria, the metabolic profile can differ. In isolated heart mitochondria, AZT is phosphorylated by the mitochondrial enzyme TK2 only to AZT-MP. nih.govnih.gov Subsequent phosphorylation to AZT-DP and AZT-TP does not appear to occur efficiently within this organelle, likely due to an even less efficient mitochondrial thymidylate kinase. nih.gov Since AZT-MP is not readily transported out of the mitochondrial matrix, it may accumulate within the mitochondria over time. nih.govnih.gov

Cellular Interactions and Genomic Impact of Azidothymidine Azt; Zdv

Influence of Azidothymidine on Endogenous Deoxynucleoside Triphosphate (dNTP) Pools

Azidothymidine exerts a notable influence on the intracellular pools of deoxynucleoside triphosphates (dNTPs), the essential building blocks for DNA synthesis. However, the precise nature and consequences of these alterations are complex and can vary depending on the cell type and experimental conditions.

In several human cell lines, including HL-60, H-9, and K-562, exposure to AZT has been shown to cause initial decreases in the levels of deoxythymidine triphosphate (dTTP) and deoxyguanosine triphosphate (dGTP), which then tend to recover towards control levels. capes.gov.brnih.gov Conversely, the same studies observed an increase in deoxycytidine triphosphate (dCTP) levels, while deoxyadenosine (B7792050) triphosphate (dATP) pools remained relatively stable. capes.gov.brnih.gov The initial drop in dTTP is thought to be a result of the inhibition of thymidine (B127349) kinase by AZT monophosphate (AZT-MP), the first phosphorylated form of AZT. asm.org The subsequent recovery and even overshoot of dTTP levels in some cases may be a compensatory response, potentially involving the upregulation of enzymes involved in dNTP synthesis. asm.org

The impact of AZT on dNTP pools can also be tissue-specific. In a neonatal rat model, AZT treatment led to a reduction in the proportion of TTP in heart tissue on day 1, which later recovered. asm.org A more significant and prolonged reduction was observed in the proportion of dGTP. asm.org This highlights the differential sensitivity of various tissues to the metabolic effects of AZT.

The table below summarizes the observed effects of AZT on dNTP pools in different cell lines.

Cell LinedATPdCTPdGTPdTTPReference
HL-60Relatively unchangedIncreasedInitially decreased, then recoveredInitially decreased, then recovered capes.gov.brnih.gov
H-9Relatively unchangedIncreasedInitially decreased, then recoveredInitially decreased, then recovered capes.gov.brnih.gov
K-562Relatively unchangedIncreasedInitially decreased, then recoveredInitially decreased, then recovered capes.gov.brnih.gov
CCRF-CEMUnchangedIncreased 5-foldUnchangedDecreased to 75% of control, then rebounded to 30% above normal nih.gov
D17Modestly reduced ratio to dGTP and dCTPModestly increased ratio to dTTP and dGTPModestly reduced ratio to dATP and increased ratio to dTTPModestly reduced ratio to dCTP and dATP researchgate.net

Azidothymidine-Induced DNA Damage and Cellular Repair Responses

The incorporation of AZT into DNA and the subsequent disruption of DNA replication lead to various forms of DNA damage, triggering cellular repair mechanisms.

As a chain-terminating nucleoside analog, the primary mechanism by which AZT induces DNA damage is through its incorporation into a growing DNA strand by DNA polymerases. pnas.orgnih.gov The presence of the azido (B1232118) group at the 3' position of the deoxyribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis. nih.gov This abrupt termination of replication results in the formation of single-strand DNA gaps. pnas.orgnih.gov

Studies in Escherichia coli have demonstrated that AZT treatment leads to a rapid arrest of replication and the accumulation of single-strand DNA gaps. nih.gov The presence of these gaps is evidenced by the induction of the SOS DNA damage response, which is dependent on the RecF protein, a key player in the repair of single-strand gaps. nih.gov The formation of these gaps is a critical initial lesion that can lead to more severe forms of DNA damage if not repaired. nih.gov

Cells have evolved sophisticated DNA repair pathways to counteract the genotoxic effects of agents like AZT. Following the incorporation of AZT and the formation of single-strand gaps, several repair mechanisms are activated.

In bacteria, the 3' to 5' exonuclease activity of DNA polymerases, which serves a proofreading function, plays a role in removing the incorporated AZT. nih.govplos.orgresearchgate.net Specifically, Exonuclease III has been identified as a key enzyme in excising AZT from the DNA, leaving a clean gap that can then be filled by a DNA polymerase. nih.govresearchgate.net The RecFOR pathway is crucial for loading the RecA recombinase onto these gaps, which in turn initiates the SOS response and facilitates recombinational repair with the sister chromosome. nih.govresearchgate.net

In mammalian cells, the nucleotide excision repair (NER) pathway appears to be a primary mechanism for repairing AZT-induced DNA damage. nih.govnih.gov Studies in human liver cells (THLE2 and HepG2) have shown that exposure to AZT leads to the upregulation of genes involved in the NER pathway, such as XPC and GTF2H1. nih.govnih.gov The XPC protein, in particular, seems to be essential for the recognition and initiation of repair of AZT-induced lesions. nih.gov The involvement of the NER pathway highlights that the cell recognizes the AZT-terminated strand as a distortion in the DNA helix.

The table below outlines the key DNA repair pathways and proteins involved in the response to AZT-induced damage.

OrganismRepair PathwayKey ProteinsFunctionReference
E. coliExcision RepairExonuclease IIIRemoves incorporated AZT nih.govresearchgate.net
E. coliRecombinational RepairRecF, RecO, RecR, RecARepair of single-strand gaps nih.govresearchgate.net
E. coliSOS ResponseRecA, LexATranscriptional response to DNA damage pnas.orgnih.gov
Human CellsNucleotide Excision Repair (NER)XPC, GTF2H1Recognition and repair of DNA lesions nih.govnih.gov

The genotoxic effects of AZT can manifest at the chromosomal level, leading to structural and numerical abnormalities. Numerous studies have documented the induction of chromosomal aberrations, sister chromatid exchanges, and micronuclei formation following AZT exposure in various cell types. nih.govoup.comnih.govufrgs.br

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. Their formation is a hallmark of genotoxic stress and chromosomal instability. AZT has been shown to be a potent inducer of micronuclei in both in vitro and in vivo studies. oup.comnih.govufrgs.broup.comnih.govoup.com The induction of micronuclei by AZT is often dose-dependent. oup.com

Research suggests that the formation of micronuclei after prolonged exposure to AZT may be linked to nucleotide pool imbalances rather than being a direct consequence of AZT incorporation into DNA. oup.comnih.gov High concentrations of thymidine have also been shown to induce micronuclei in a manner similar to AZT, supporting the hypothesis that disruption of dNTP pools contributes to this form of chromosomal damage. oup.comnih.gov Furthermore, AZT exposure has been associated with centrosomal amplification, which can lead to chromosome mis-segregation and aneuploidy (an abnormal number of chromosomes), which in turn can result in micronuclei formation. oup.comoup.comresearchgate.net

The clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) potential of AZT has been investigated using the cytokinesis-block micronucleus assay. nih.govufrgs.br In human lymphocytes, AZT was found to increase the frequency of micronuclei primarily in binucleated cells, indicating a clastogenic effect, meaning it causes structural chromosome breakage. nih.govufrgs.br

The table below presents data on micronuclei formation in rat bone marrow cells after treatment with AZT.

Treatment GroupPercentage of Micronucleated Polychromatic Erythrocytes (MN-PCE)Reference
Vehicle Control0.23 ± 0.07% oup.com
2 x 250 mg/kg/day AZT1.68 ± 1.05% oup.com
2 x 1000 mg/kg/day AZT6.12 ± 1.65% oup.com

Mechanisms of Viral Resistance to Azidothymidine Azt; Zdv

Evolutionary Pathways of HIV-1 Resistance to Azidothymidine

The development of high-level resistance to AZT is not the result of a single mutation but rather a cumulative process involving the sequential acquisition of multiple amino acid substitutions in the RT enzyme. This evolutionary process is influenced by both the drug's selective pressure and the impact of the mutations on the virus's replication capacity.

Initially, prolonged AZT monotherapy leads to the selection of specific mutations that confer low-level resistance. Over time, additional secondary mutations accumulate, which enhance the level of resistance and can also compensate for any loss of viral fitness caused by the primary mutations. For instance, some combinations of resistance mutations can impair the RT's enzymatic function, but the subsequent addition of other mutations can restore this function, leading to a highly resistant and robust virus. This stepwise accumulation highlights the evolutionary adaptability of HIV-1 in response to antiretroviral treatment.

Characterization of Thymidine (B127349) Analogue Mutations (TAMs) in HIV-1 Reverse Transcriptase

The mutations responsible for AZT resistance are collectively known as Thymidine Analogue Mutations (TAMs). These mutations are selected by thymidine analogues like AZT and stavudine (B1682478) (d4T) and work by enhancing the enzyme's ability to remove the incorporated drug from the DNA chain, a process known as primer unblocking.

Several key amino acid substitutions in the HIV-1 RT are strongly associated with AZT resistance. These mutations are often found in specific combinations in clinical isolates from patients failing AZT-containing regimens. nih.govstanford.edu The most well-characterized TAMs include:

M41L: Methionine at codon 41 is replaced by Leucine. This mutation often appears in conjunction with T215Y and significantly contributes to high-level resistance. stanford.edu

D67N: Aspartic acid at codon 67 is replaced by Asparagine.

K70R: Lysine at codon 70 is replaced by Arginine. This is often one of the first mutations to appear.

L210W: Leucine at codon 210 is replaced by Tryptophan. It typically occurs with M41L and T215Y. stanford.edu

T215Y/F: Threonine at codon 215 is replaced by Tyrosine or Phenylalanine. This is a primary mutation that can, by itself, confer a significant level of resistance. nih.govstanford.edu

K219Q/E: Lysine at codon 219 is replaced by Glutamine or Glutamic acid.

These TAMs are often categorized into two distinct but overlapping evolutionary patterns:

TAM-1 Pathway: Includes M41L, L210W, and T215Y.

TAM-2 Pathway: Includes D67N, K70R, T215F, and K219Q/E. stanford.edu

The presence of multiple TAMs leads to a cumulative effect, resulting in progressively higher levels of resistance to AZT. nih.gov

Table 1: Key Thymidine Analogue Mutations (TAMs) and their Role in AZT Resistance

MutationAmino Acid ChangeTypical RoleAssociated Pathway
M41LMethionine → LeucineSecondary; enhances high-level resistanceTAM-1
D67NAspartic Acid → AsparagineSecondary; contributes to resistanceTAM-2
K70RLysine → ArgininePrimary; often an early mutationTAM-2
L210WLeucine → TryptophanSecondary; found with M41L and T215YTAM-1
T215Y/FThreonine → Tyrosine/PhenylalaninePrimary; confers significant resistance aloneTAM-1 / TAM-2
K219Q/ELysine → Glutamine/Glutamic AcidSecondary; enhances resistance with other TAMsTAM-2

The primary mechanism of resistance conferred by TAMs is the enhanced excision of the incorporated AZT-MP from the 3' end of the primer DNA strand. nih.govnih.gov This process allows the unblocked DNA primer to be extended, thus permitting viral DNA synthesis to continue despite the presence of the drug. This excision occurs via two main phosphorolytic reactions:

Pyrophosphorolysis: This is the reverse reaction of DNA polymerization, where inorganic pyrophosphate (PPi) is used to cleave the terminal nucleotide. While all RT enzymes can perform this reaction, TAM-containing mutants show an increased rate of pyrophosphorolysis specifically for chain-terminated DNA. acs.org The D67N and K70R mutations, in particular, have been shown to enhance this process. acs.org

ATP-Mediated Removal: This is considered the more biologically relevant mechanism for AZT resistance in vivo. nih.govnih.gov In this reaction, the mutant RT enzyme uses adenosine (B11128) triphosphate (ATP) as the pyrophosphate donor to remove the AZT-MP. nih.govoipub.com The TAMs create a higher-affinity binding site for ATP, allowing the enzyme to use it more efficiently for the excision reaction compared to the wild-type enzyme. nih.gov The product of this reaction is a novel compound, AZT adenosine dinucleoside tetraphosphate (B8577671) (AZTppppA). nih.govnih.gov

Pre-steady-state kinetic analyses, which allow for the direct observation of catalytic events at the enzyme's active site, have been crucial in elucidating the mechanism of AZT resistance. acs.orgnih.gov These studies have revealed that the high-level resistance observed clinically is not fully explained by a simple reduction in the incorporation of AZT-TP. nih.gov

Instead, kinetic studies show that:

AZT-resistant mutant RTs exhibit a modest (e.g., 4-fold) decrease in the selectivity for incorporating AZT-TP, particularly during RNA-dependent DNA synthesis. acs.orgnih.gov

The most significant biochemical difference between wild-type and AZT-resistant RT is the enhanced rate of ATP-mediated excision of the chain terminator. nih.gov This increased efficiency in removing the incorporated drug is the primary driver of high-level resistance. nih.gov

The efficiency of pyrophosphorolysis using PPi is not significantly increased by the presence of a full set of TAMs, underscoring the importance of the ATP-mediated pathway. nih.gov

Table 2: Comparative Kinetic Parameters of Wild-Type vs. AZT-Resistant HIV-1 RT

Kinetic ParameterWild-Type RTAZT-Resistant RT (with TAMs)Implication
AZT-TP Incorporation Selectivity Baseline~4-fold decrease nih.govMinor contribution to overall resistance
ATP-Mediated Excision Rate LowSignificantly increased nih.govMajor mechanism of high-level resistance
Pyrophosphorolysis (PPi-mediated) BaselineNot significantly increased nih.govATP-mediated removal is the key pathway

Cross-Resistance Profiles with Other Nucleoside Reverse Transcriptase Inhibitors

The presence of TAMs does not only confer resistance to AZT. These mutations can also reduce the susceptibility of HIV-1 to other NRTIs, leading to cross-resistance. asm.orgnih.gov

TAMs, particularly the TAM-1 pathway (M41L, L210W, T215Y), can reduce susceptibility to other thymidine analogues like stavudine (d4T) and other NRTIs such as abacavir (B1662851) (ABC) and tenofovir (B777) (TDF). stanford.edunih.gov

The level of cross-resistance varies depending on the specific NRTI and the number and pattern of TAMs present. asm.org For example, the combination of M41L/L210W/T215Y confers high-level resistance to AZT (>100-fold) but only about a 3-fold reduction in susceptibility to ABC and TDF. stanford.edu

Conversely, some resistance mutations selected by other NRTIs can affect AZT susceptibility. The M184V mutation, which confers high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), can re-sensitize the virus to AZT by reducing the efficiency of the ATP-mediated excision of AZT-MP. oipub.comasm.org This phenomenon is an example of bidirectional antagonism between resistance mutations.

Impact of Multi-Nucleoside Resistance Mutation Complexes (e.g., Q151M) on Azidothymidine Susceptibility

While TAMs confer resistance via an excision mechanism, a different and broader resistance profile is associated with the Q151M mutation complex. The Q151M mutation, typically found with accessory mutations such as A62V, V75I, F77L, and F116Y, confers high-level resistance to a wide range of NRTIs, including AZT. stanford.edunih.gov

The mechanism of resistance for the Q151M complex is distinct from that of TAMs. It operates through an "exclusion" mechanism, where the mutant RT enzyme preferentially discriminates against the incorporation of NRTIs (like AZT-TP) in favor of the natural deoxynucleoside triphosphates (dNTPs). nih.gov The Q151M mutation alters the conformation of the dNTP-binding pocket, which interferes with the binding and incorporation of the nucleoside analogues. nih.gov Unlike TAMs, RTs with the Q151M mutation have a decreased ability to perform NRTI excision. nih.gov

Azidothymidine Azt; Zdv Prodrug Development and Mechanistic Studies

Rationale for Prodrug Design to Enhance Azidothymidine Biopharmaceutical Properties

Azidothymidine (AZT), the first approved antiretroviral agent, remains a significant component in the treatment of Human Immunodeficiency Virus (HIV) infection. researchgate.netbritannica.com However, its therapeutic efficacy is hampered by several biopharmaceutical and pharmacokinetic limitations. These drawbacks have prompted the development of prodrugs, which are bioreversible derivatives of the active drug molecule designed to overcome these limitations. nih.govnih.gov

Enhanced Blood-Brain Barrier Penetration: The central nervous system (CNS) is a significant reservoir for HIV, and AZT's ability to cross the blood-brain barrier (BBB) is limited. nih.govnih.gov Prodrug strategies, often involving the attachment of lipophilic moieties, aim to increase the drug's lipid solubility, thereby facilitating its passage into the brain. nih.govnih.govnih.govacs.org

Improved Pharmacokinetic Properties: AZT has a short plasma half-life of approximately one hour, necessitating frequent administration to maintain therapeutic drug levels. nih.gov Prodrugs can be designed to have a longer plasma half-life, leading to a sustained release of the active drug and a more convenient dosing schedule. nih.govnih.gov

Overcoming Drug Resistance: The emergence of HIV strains resistant to AZT is a significant clinical challenge. nih.gov Prodrugs can be designed to bypass the initial phosphorylation step, which is often impaired in resistant strains, or to achieve higher intracellular concentrations of the active triphosphate form, potentially overcoming resistance mechanisms. nih.govnih.gov

Site-Specific Targeting: Prodrugs can be designed to target specific tissues or cells, such as HIV-infected cells, thereby increasing the drug's efficacy at the site of action and reducing systemic toxicity. nih.govnih.gov

Bypassing Rate-Limiting Activation Steps: AZT must be converted intracellularly to its active triphosphate form (AZT-TP) by cellular kinases. nih.govnih.gov The first phosphorylation step, catalyzed by thymidine (B127349) kinase, is often inefficient and can be a rate-limiting factor. nih.govnih.govnih.gov Prodrugs that deliver AZT monophosphate (AZT-MP) directly into the cell can bypass this step, leading to more efficient formation of the active AZT-TP. nih.govnih.gov

A variety of chemical moieties have been attached to the 5'-hydroxyl group of AZT to create prodrugs, including carboxylic esters, phosphates, and carbonates. nih.govnih.gov The underlying principle is that these modified compounds will exhibit improved biopharmaceutical properties and, once inside the body or target cells, will be cleaved by hydrolysis or enzymatic action to release the active AZT or its phosphorylated metabolites. nih.gov

Synthesis and Chemical Stability of Azidothymidine Prodrugs

The synthesis of AZT prodrugs primarily involves the chemical modification of the 5'-hydroxyl (5'-OH) group of the parent molecule. nih.govnih.gov This functional group provides a convenient attachment point for various promoieties designed to alter the physicochemical properties of AZT.

Common synthetic strategies involve esterification of the 5'-OH group with a variety of acids. nih.gov For example, 5'-O-carboxylic ester prodrugs have been synthesized using cyclic carboxylic acids, amino acids, and aliphatic fatty acids. nih.gov The reaction is often carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov Other types of prodrugs synthesized include 5'-O-carbonates and 5'-O-carbamates, which are created by reacting the 5'-OH group with appropriately substituted alkyl groups. nih.gov Poly(ethylene glycol) (PEG) has also been conjugated to AZT using a succinate (B1194679) diester spacer to create a sustained-release prodrug. nih.gov

The chemical stability of these prodrugs is a critical factor influencing their therapeutic potential. researchgate.net A prodrug must be stable enough to reach its target site but also labile enough to release the active drug at an appropriate rate. researchgate.net The stability is often evaluated under different pH conditions to mimic various physiological environments, such as the stomach (acidic) and blood (neutral). mdpi.com

For instance, the stability of 5'-O-ester prodrugs has been studied in human plasma, with half-lives (t1/2) ranging from 10 to 240 minutes, indicating a relative stability towards plasma esterases. nih.gov Some ester-based prodrugs have been designed to exhibit optimized chemical stabilities, with half-lives at pH 7.4 ranging from 4.1 to 57.8 hours, and in human plasma at 37°C from 1.0 to 2.1 hours. researchgate.net The rate of hydrolysis and subsequent release of AZT can be influenced by the nature of the promoiety, including the length of an alkyl chain. researchgate.net The stability of some solid forms of AZT prodrugs has also been investigated under conditions of high temperature and humidity, revealing that some crystalline forms may be more stable than their amorphous counterparts. researchgate.net

The design of prodrugs with rationalized chemical stabilities is an ongoing area of research, with theoretical models being developed to predict the hydrolysis rates and guide the synthesis of new derivatives with enhanced performance. researchgate.net

Cellular Uptake and Intracellular Activation Mechanisms of Azidothymidine Prodrugs

The cellular uptake and subsequent intracellular activation of AZT prodrugs are crucial steps for their antiviral activity. The design of these prodrugs often aims to enhance their entry into target cells, such as HIV-1 infected cells, and to facilitate their conversion to the active triphosphate metabolite, AZT-TP. nih.govnih.gov

Lipophilic prodrugs, for example, are designed to have greater uptake and longer retention in cells compared to the parent drug. nih.gov Studies with radiolabeled analogues have shown that certain prodrugs can achieve significantly higher intracellular concentrations than AZT. For instance, a retinoic acid ester of AZT was found to achieve an approximately 4-fold higher intracellular concentration than AZT in H9 cells. nih.gov Similarly, phosphorodiamidate prodrugs of AZT have demonstrated high cellular uptake due to their increased lipophilicity. nih.gov

Once inside the cell, AZT prodrugs must be metabolized to release the active drug or its phosphorylated forms. The activation pathway depends on the nature of the promoiety. For many ester-linked prodrugs, intracellular esterases are responsible for cleaving the ester bond to release AZT. nih.gov The released AZT then follows the same intracellular phosphorylation pathway as the parent drug, being sequentially converted to AZT-monophosphate (AZT-MP), AZT-diphosphate (AZT-DP), and finally the active AZT-triphosphate (AZT-TP) by cellular kinases. nih.govnih.gov

A key strategy in prodrug design is to bypass the first and often rate-limiting phosphorylation step, which is catalyzed by thymidine kinase. nih.govnih.gov Prodrugs that deliver AZT-MP directly into the cell can achieve this. For example, CycloSaligenyl 3'-azido-2',3'-dideoxythymidine monophosphate (CycloSal-AZTMP) is a prodrug that, upon administration to CEM cells, is converted to AZT-MP, AZT-DP, and AZT-TP. nih.gov This approach can lead to a more efficient generation of the active metabolite. However, the efficiency of this conversion can vary between different cell types. While human T- and B-lymphocyte cell lines can efficiently convert CycloSal-AZTMP, peripheral blood lymphocytes and primary monocyte/macrophages show a significantly lower metabolic conversion. nih.gov

The intracellular activation of some prodrugs is dependent on specific cellular enzymes. For instance, the conversion of CycloSal-AZTMP to AZT-MP is significantly reduced in thymidine kinase-deficient cells. nih.gov This is thought to be due to a relatively high rate of hydrolysis of the generated AZT-MP back to AZT, combined with the inability of these cells to re-phosphorylate AZT. nih.gov

Hydrolysis Pathways and Release Kinetics of Active Azidothymidine from Prodrugs

The release of active azidothymidine (AZT) from its prodrugs is a critical step that is governed by the hydrolysis of the chemical linkage between the drug and the promoiety. This process can occur through enzymatic or chemical pathways, and the rate of release, or kinetics, is a key determinant of the prodrug's pharmacokinetic profile and therapeutic efficacy. nih.govnih.gov

The hydrolysis of ester-based prodrugs is often mediated by esterases present in plasma and various tissues. nih.gov The rate of this hydrolysis can vary significantly depending on the structure of the ester. For example, in vitro studies of various 5'-O-esters of AZT in human plasma have shown half-lives ranging from 10 to 240 minutes, indicating a range of stabilities towards plasma esterases. nih.gov Some prodrugs are designed for slower, more sustained release. A poly(ethylene glycol) (PEG) conjugate of AZT, for instance, demonstrated a slower release rate in vitro compared to the free drug. nih.gov Pharmacokinetic studies in mice with this conjugate showed an extended absorption half-life (0.51 ± 0.03 h) and elimination half-life (2.94 ± 0.24 h) compared to free AZT. nih.gov

The hydrolysis pathway can sometimes involve intramolecular rearrangements. For example, a series of 3'-azido-3'-deoxythymidin-5'-yl O-(omega-hydroxyalkyl) carbonate prodrugs were found to undergo rearrangement through an intramolecular cyclic process during their enzymatic hydrolysis. nih.gov This specific rearrangement was suggested to contribute to their remarkable anti-HIV-1 activity. nih.gov

The pH of the surrounding environment can also influence the stability and hydrolysis of prodrugs. mdpi.com The release kinetics can be studied in vitro using solutions that mimic physiological conditions, such as hydrochloride solution (pH 1.2) to simulate the stomach and phosphate-buffered solution (pH 6.8) to simulate the intestines. nih.gov

The release of AZT from its prodrugs can also be triggered by specific intracellular conditions. For instance, a polymeric prodrug of AZT was designed with a disulfide bond that, when exposed to the reducing agent glutathione (B108866) (present in cells), released AZT with a half-life of less than 30 minutes. mdpi.com

The kinetics of prodrug metabolism can be complex, sometimes involving multiple pathways for elimination or the formation of intermediate metabolites. researchgate.net Understanding these kinetic processes is essential for designing prodrugs with a desired release profile, whether it be rapid activation at the target site or a sustained release to prolong the duration of action.

Impact of Prodrug Formulations on Intracellular AZT-TP Concentrations

A primary goal of developing azidothymidine (AZT) prodrugs is to increase the intracellular concentration of the active metabolite, AZT-5'-triphosphate (AZT-TP). nih.gov The levels of intracellular AZT-TP are directly related to the drug's antiviral efficacy, as it is this form that inhibits the HIV reverse transcriptase. nih.gov

Prodrugs that deliver AZT-monophosphate (AZT-MP) directly into the cell, such as CycloSaligenyl 3'-azido-2',3'-dideoxythymidine monophosphate (CycloSal-AZTMP), are designed to bypass the rate-limiting conversion of AZT to AZT-MP. nih.gov The administration of CycloSal-AZTMP to CEM cells resulted in a concentration- and time-dependent conversion to AZT-MP, AZT-diphosphate (AZT-DP), and AZT-TP. nih.gov

The conversion of AZT-MP to AZT-DP by human thymidylate kinase is known to be an inefficient step, often leading to an accumulation of AZT-MP and relatively low concentrations of AZT-TP. nih.gov By delivering AZT-MP directly, some prodrugs can help to overcome this bottleneck, although high ratios of AZT-MP to AZT-TP have still been observed in cells treated with certain prodrugs like CycloSal-AZTMP. nih.gov

It is important to note that while prodrugs can increase the formation of AZT-TP, the intracellular half-life of AZT-TP may not be significantly altered. In CEM cell cultures treated with either AZT or CycloSal-AZTMP, the intracellular half-life of AZT-TP was found to be approximately 3 hours. nih.gov

Significant correlations have been found between plasma concentrations of AZT and intracellular AZT-TP concentrations, as well as between AZT-MP and AZT-TP concentrations. nih.gov This highlights the importance of achieving adequate systemic exposure of the prodrug or the released AZT to drive the formation of the active intracellular metabolite.

The table below summarizes the impact of a glycosyl phosphotriester prodrug of AZT on its concentration in the brains of mice, demonstrating the potential of prodrugs to significantly enhance drug delivery to sanctuary sites.

CompoundPeak Concentration in Brain (nmol/g)Time to Peak (h)Half-life in Brain (h)AUC in Brain (nmol h/g)
AZT 5114
Prodrug 3 *1561~244366

*Prodrug 3: hexadecyl 2-(alpha-D-mannopyranosidyl)ethyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate (B84403). Data from Namane et al., 1992. nih.gov

This dramatic increase in brain concentration and residence time of AZT derivatives following administration of the prodrug illustrates the potential of this approach to improve the therapeutic efficacy of AZT, particularly in difficult-to-reach viral reservoirs.

In Vitro and Pre Clinical Methodologies in Azidothymidine Azt; Zdv Research

Cellular Models for Investigating Antiviral Activity and Toxicity

A diverse range of cellular models is employed to assess the efficacy and potential toxicity of azidothymidine. These models are fundamental for initial screening and for elucidating the cellular pathways affected by the drug.

Antiviral Activity Assessment:

Lymphocytic cell lines that are susceptible to HIV infection are standard tools for evaluating the antiviral properties of AZT. These include:

CD4+ T-cell lines: These are a primary target of HIV, making them highly relevant for antiviral assays. Researchers have used these cell lines to screen drugs for their ability to protect the cells from being killed by the virus. wikipedia.org

Persistently infected cell lines: These models are used to study the effects of drugs on cells that continuously produce the virus. oup.com Studies have shown that AZT has an effect on persistently infected T-cell lines. oup.com

Toxicity Studies:

To investigate the toxic effects of azidothymidine, a broader range of cell lines is utilized, reflecting the different tissues that can be affected by the drug.

Hepatoma cell lines (e.g., HepG2) and normal liver cell lines (e.g., THLE2): These are used to study the liver-related side effects of AZT. nih.gov Studies have shown that HepG2 cells are significantly more sensitive to AZT than THLE2 cells. nih.gov

Human and animal cell lines: Long-term exposure studies on various human and animal cells have been conducted to determine the growth-inhibitory doses of AZT. researchgate.net

Escherichia coli: This bacterium has been used as a model organism to investigate the mechanisms of AZT toxicity and cellular survival mechanisms. nih.gov

The selection of a specific cell line depends on the research question, with some studies comparing cancerous and non-cancerous cell lines to understand differential sensitivity. nih.gov

Table 1: Cellular Models in Azidothymidine Research

Cell Line Type Example(s) Application in AZT Research Key Findings
CD4+ T-cell lines CEM Antiviral activity, Toxicity AZT inhibits HIV replication; high concentrations can be toxic. wikipedia.orgresearchgate.net
Hepatoma cell lines HepG2 Toxicity, Cell cycle effects More sensitive to AZT-induced apoptosis and cell cycle arrest than normal liver cells. nih.gov
Normal liver cell lines THLE2 Toxicity, DNA repair Used to study the effects of AZT on non-cancerous liver cells and DNA damage responses. nih.govnih.gov

| Bacterial models | Escherichia coli | Mechanism of toxicity, DNA repair | AZT blocks DNA replication, leading to single-strand DNA gaps. nih.gov |

Biochemical Assays for Reverse Transcriptase Inhibition Kinetics

Biochemical assays are essential for quantifying the inhibitory effect of azidothymidine triphosphate (AZT-TP), the active form of the drug, on HIV reverse transcriptase (RT). These assays provide detailed information about the kinetics of this interaction.

Steady-state kinetic studies are commonly performed using purified recombinant HIV RT. nih.gov These experiments measure the rate of DNA synthesis in the presence of varying concentrations of the natural substrate (deoxythymidine triphosphate, dTTP) and the inhibitor (AZT-TP). nih.gov Key parameters determined from these assays include the Michaelis constant (Km) and the inhibitor constant (Ki), which describe the binding affinities of the substrate and inhibitor to the enzyme, respectively.

Pre-steady-state kinetic analyses provide a more detailed view of the individual steps of the enzymatic reaction, such as nucleotide binding and the chemical incorporation step. acs.org These studies have been instrumental in understanding the subtle differences in how wild-type and AZT-resistant RT enzymes interact with AZT-TP. acs.org

Commonly Used Biochemical Assays:

[3H]TTP Incorporation Assay: This method measures the incorporation of a radiolabeled thymidine (B127349) triphosphate into a growing DNA chain, allowing for the quantification of RT activity and its inhibition by AZT-TP. medchemexpress.com

Fluorogenic Assays: These assays use fluorescent dyes that bind to double-stranded DNA, providing a real-time measurement of DNA synthesis and its inhibition. bpsbioscience.com

These biochemical approaches have revealed that AZT is a selective inhibitor of HIV RT, showing approximately 100-fold greater selectivity for the viral enzyme over human DNA polymerase α. rndsystems.com

Genotypic and Phenotypic Assays for Viral Resistance Profiling

The emergence of drug-resistant HIV strains is a significant challenge in treatment. Genotypic and phenotypic assays are the two main laboratory methods used to detect and monitor azidothymidine resistance. hiv.gov

Genotypic Assays: These assays identify specific mutations in the reverse transcriptase gene of HIV that are known to confer resistance to AZT. hiv.gov

DNA Sequencing: This is the most common method, involving the sequencing of the RT gene to detect resistance-associated mutations. washington.edu

Ligase Chain Reaction (LCR): This technique has been developed for the rapid and quantitative assessment of AZT resistance profiles in clinical samples. nih.gov

Phenotypic Assays: These assays directly measure the susceptibility of the virus to a drug.

Recombinant Virus Assays (RVAs): These involve creating recombinant viruses that contain the RT gene from a patient's virus. nih.gov The susceptibility of these recombinant viruses to AZT is then tested in cell culture. nih.gov

Cell-Based Assays: These assays measure the ability of a patient's viral isolate to replicate in the presence of different concentrations of AZT. researchgate.net

Genotypic assays are generally faster and less expensive than phenotypic assays, while phenotypic assays provide a direct measure of the level of resistance. hiv.gov The results from both types of assays are crucial for guiding treatment decisions.

Quantitative Analysis of Intracellular Azidothymidine Metabolites and Nucleotide Pools

For azidothymidine to be active, it must be converted within the cell to its monophosphate (AZT-MP), diphosphate (B83284) (AZT-DP), and ultimately its triphosphate (AZT-TP) forms. The quantitative analysis of these intracellular metabolites is critical for understanding the drug's pharmacology.

Methods for Quantification:

High-Performance Liquid Chromatography (HPLC): This technique is used to separate the different phosphorylated forms of AZT from cell extracts. nih.gov

Radioimmunoassay (RIA): Following separation by HPLC, RIA can be used for the sensitive detection and quantification of the AZT metabolites. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of intracellular AZT metabolites and endogenous deoxynucleotide pools. nih.govjenabioscience.com

These analytical methods have been applied to various cell types, including peripheral blood mononuclear cells (PBMCs), to study the intracellular pharmacokinetics of AZT. nih.gov Studies have shown that the intracellular concentrations of AZT-MP are typically higher than those of AZT-DP and AZT-TP. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Azidothymidine Interactions

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, have become invaluable tools in azidothymidine research. These methods provide insights into the atomic-level interactions between AZT-TP and HIV reverse transcriptase.

Molecular Docking: This technique predicts the preferred binding orientation of AZT-TP within the active site of RT. morressier.com It helps in understanding the key interactions that stabilize the drug-enzyme complex. morressier.com

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the behavior of the RT-AZT-TP complex over time. mdpi.com These simulations can reveal conformational changes in the enzyme upon drug binding and help to explain the mechanisms of drug resistance. mdpi.com

Quantum-Chemical Investigations: These methods are used to study the electronic structure and conformational landscape of AZT itself, providing a deeper understanding of its chemical properties. nih.gov

Computational studies have been used to analyze the binding interactions of AZT with both wild-type and mutant forms of RT, aiding in the design of new drugs that can overcome resistance. morressier.comnih.gov Ab initio molecular dynamics simulations have also been employed to investigate the role of specific amino acid residues in drug resistance. nih.gov

Assessment of Azidothymidine Effects on DNA Replication and Repair in Model Systems

While azidothymidine is a potent inhibitor of HIV reverse transcriptase, it can also affect cellular DNA synthesis, which is a key aspect of its toxicity. stackexchange.com Various in vitro and model systems are used to study these off-target effects.

Inhibition of Cellular DNA Polymerases: Assays are used to measure the inhibitory activity of AZT-TP against cellular DNA polymerases, such as DNA polymerase γ, the enzyme responsible for mitochondrial DNA replication. nih.gov These studies have shown that mitochondrial DNA polymerase is more sensitive to AZT than other human DNA polymerases. stackexchange.com

DNA Replication and Repair in E. coli: The bacterium Escherichia coli has been used as a model system to study the effects of AZT on DNA replication and repair. nih.gov These studies have shown that AZT inhibits DNA replication by causing the formation of single-strand gaps in the DNA. nih.gov

DNA Damage and Repair in Human Cell Lines: Studies in human cell lines, such as the normal human hepatic cell line THLE2, have investigated the expression of genes involved in DNA damage and repair pathways in response to AZT treatment. nih.gov These studies have shown that AZT can induce DNA damage and activate cellular DNA repair mechanisms. nih.gov

These investigations are crucial for understanding the mechanisms of AZT-induced toxicity and for developing strategies to mitigate these adverse effects.

Table 2: Compound Names

Compound Name Abbreviation
Azidothymidine AZT
Zidovudine (B1683550) ZDV
Azidothymidine monophosphate AZT-MP
Azidothymidine diphosphate AZT-DP
Azidothymidine triphosphate AZT-TP

Emerging Research Frontiers and Future Directions for Azidothymidine Azt; Zdv Studies

Exploration of Novel Antiviral Mechanisms and Synergistic Interactions with Azidothymidine

While primarily known for its anti-HIV activity, AZT's potential as an antiviral and antibacterial agent is a growing area of investigation. Researchers are exploring its effectiveness against other pathogens and its synergistic effects when combined with other drugs.

One area of research has focused on the antibacterial properties of AZT, particularly against multidrug-resistant Gram-negative bacteria. Studies have shown that AZT exhibits activity against these challenging pathogens. nih.govnih.gov A significant finding is the synergistic activity of AZT with colistin (B93849), an antibiotic used as a last resort for treating infections caused by carbapenem-resistant Enterobacteriaceae. nih.govnih.gov This combination has demonstrated efficacy against strains producing extended-spectrum beta-lactamases (ESBLs), New Delhi metallo-beta-lactamase 1 (NDM-1), and those carrying the mobilized colistin resistance gene (mcr-1). nih.gov Time-kill assays have confirmed this synergistic relationship, suggesting that AZT could be repurposed as an adjuvant to enhance the efficacy of existing antibiotics. nih.gov

Beyond its antibacterial potential, the antiviral spectrum of AZT is also being re-evaluated. Some research has pointed to the ability of AZT to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. mdpi.com This has spurred the development of AZT derivatives with the aim of enhancing bioactivity and reducing toxicity. mdpi.com

Furthermore, AZT's potential to prevent the transfer of plasmids containing antibiotic resistance genes, such as those for ESBLs and carbapenemases, has been identified. mdpi.com This suggests a novel mechanism by which AZT could help combat the spread of antibiotic resistance. The synergistic potential of AZT has also been noted with other antibiotics like fosfomycin (B1673569) against various Gram-negative bacteria. mdpi.com

Interacting CompoundTarget Organism/MechanismObserved Effect
ColistinAntibiotic-resistant Enterobacteriaceae (ESBL, NDM-1, mcr-1)Synergistic antibacterial activity nih.govnih.gov
FosfomycinGram-negative bacteria (K. pneumoniae, E. coli, E. cloacae)Synergistic antibacterial activity mdpi.com
MeropenemMultidrug-resistant K. pneumoniaeSynergistic activity against carbapenemase-producing strains mdpi.com
Polymyxin BMultidrug-resistant K. pneumoniaeSynergistic antibacterial activity and potential to reduce resistance development mdpi.com

Deepening Understanding of Azidothymidine's Interactions with Host Cellular Pathways Beyond Reverse Transcriptase Inhibition

AZT's interaction with the host cell is more complex than initially understood, extending beyond the inhibition of viral reverse transcriptase. The active form of AZT, zidovudine (B1683550) triphosphate (ZDV-TP), can also interact with and inhibit human cellular DNA polymerases. droracle.ai While its selectivity for HIV reverse transcriptase is significantly higher, inhibition of host polymerases, particularly DNA polymerase γ in mitochondria, can occur at clinically relevant concentrations. droracle.ai

Research has also explored the impact of AZT on other cellular processes. For instance, AZT has been identified as a telomerase inhibitor, which may contribute to its therapeutic effects and side effects. This inhibition of telomerase has been shown to enhance the differentiation of induced pluripotent stem cells into cortical neurons and reduce the over-proliferation of neural precursors.

Furthermore, the metabolism of AZT within the host cell is a critical factor in its efficacy and potential for resistance. The phosphorylation of AZT to its active triphosphate form is a key step, and alterations in the activity of host cell kinases, such as thymidine (B127349) kinase, can lead to cellular resistance to the drug. nih.gov This "cellular" drug resistance is distinct from viral resistance mechanisms and involves changes in the host cell's ability to activate the prodrug. nih.gov

Host Cellular TargetObserved Interaction/Effect
DNA Polymerase αWeak inhibition by ZDV-TP droracle.ai
DNA Polymerase γ (Mitochondrial)Inhibition by ZDV-TP at concentrations achievable in vivo droracle.ai
TelomeraseInhibition, leading to enhanced neural differentiation and reduced precursor proliferation
Thymidine KinasePhosphorylates AZT to its monophosphate form; altered activity can lead to cellular resistance nih.gov

Advancements in Azidothymidine Prodrug Design for Targeted Delivery

The design of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For AZT, prodrug approaches are being explored to enhance its delivery to specific tissues, improve its oral bioavailability, and potentially reduce its side effects. The modern approach to prodrug design has shifted from simply altering physicochemical properties to a more targeted strategy that leverages molecular and cellular factors like membrane transporters and specific enzymes. nih.gov

One area of investigation involves the synthesis of phosphoramidate (B1195095) derivatives of AZT. researchgate.net These compounds are designed to be more stable than the parent drug and can be modified to be cleaved by specific enzymes, such as those present in HIV-infected cells. researchgate.net The goal is to achieve a higher concentration of the active AZT metabolites within the target cells, thereby enhancing antiviral selectivity. researchgate.net

The concept of targeted prodrug design can be further refined by exploiting specific carrier-mediated transport systems. nih.gov For example, prodrugs can be designed to be recognized and transported by intestinal peptide transporters like PEPT1, which could improve oral absorption. nih.gov This mechanistic approach to prodrug design, which considers both transport and enzymatic activation, holds the potential to significantly improve the therapeutic index of AZT. nih.gov

Prodrug StrategyDesign PrinciplePotential Advantage
Phosphoramidate DerivativesMasking the phosphate (B84403) group with amino acid or peptide moieties. researchgate.netEnhanced stability and potential for targeted cleavage by viral or cellular proteases. researchgate.net
Carrier-Linked ProdrugsConjugation of AZT to a carrier moiety that is recognized by a specific transporter (e.g., PEPT1). nih.govImproved oral absorption and targeted delivery to tissues expressing the specific transporter. nih.gov
Enzyme-Activated ProdrugsDesigning the prodrug to be activated by enzymes that are overexpressed in target cells or tissues. ewadirect.comSite-specific release of the active drug, potentially reducing systemic toxicity. ewadirect.com

Development of Predictive Models for Azidothymidine Efficacy and Resistance Dynamics

The emergence of drug resistance is a major obstacle in the long-term efficacy of antiviral therapies. To address this, researchers are increasingly turning to computational and artificial intelligence (AI) approaches to develop predictive models for drug efficacy and resistance. semanticscholar.orgfepbl.com These models aim to identify genetic markers of resistance and predict the likelihood of treatment success or failure in individual patients. fepbl.com

For AZT, predictive models can be developed by integrating genomic data from HIV-infected individuals with clinical information, such as treatment history and viral load measurements. fepbl.com By analyzing the genetic sequences of the HIV reverse transcriptase gene, these models can identify mutations associated with AZT resistance. fepbl.comfepbl.com Machine learning algorithms, including deep learning and ensemble methods, can then be trained on large datasets to recognize complex patterns that correlate with resistance. semanticscholar.orgfepbl.com

The development of such predictive models represents a shift towards a more personalized approach to HIV treatment. fepbl.com By anticipating the emergence of resistance, clinicians could potentially tailor antiretroviral regimens to individual patients, thereby optimizing treatment outcomes and preserving the long-term effectiveness of drugs like AZT. fepbl.com These models can also provide valuable insights into the dynamics of resistance evolution, which can inform the development of new antiviral agents and treatment strategies. fepbl.com

Q & A

Q. What is the mechanism of action of AZT, and how can its inhibition efficacy be experimentally quantified?

AZT, a thymidine analog, acts as a chain terminator during reverse transcription by replacing the 3′-hydroxyl group with an azido moiety, preventing phosphodiester bond formation. To assess its efficacy, researchers use dose-response assays with HIV-1 reverse transcriptase (RT) in vitro. Inhibition curves are generated using nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC50/EC90 values . Cellular uptake and phosphorylation to the active triphosphate form can be measured via radiolabeled AZT incorporation into DNA or liquid chromatography–mass spectrometry (LC-MS) .

Q. What were the key methodological strengths and limitations of the foundational AZT clinical trials?

The 1987 double-blind, placebo-controlled trial (N=282) stratified patients by CD4 counts and used mortality, opportunistic infections (OIs), and CD4 recovery as endpoints. Strengths included rigorous randomization and placebo controls. Limitations included short follow-up (8–24 weeks) and exclusion of patients with severe baseline anemia, which may underestimate toxicity risks . Post-trial analyses revealed CD4 declines after 12 weeks in advanced AIDS patients, highlighting the need for long-term studies .

Q. What are the primary hematologic toxicities of AZT, and what monitoring protocols are recommended?

AZT causes anemia (24% incidence) and neutropenia (16% incidence) , linked to bone marrow suppression. Baseline monitoring of hemoglobin (Hb), neutrophil counts, CD4 levels, and serum B12 is critical. Patients with Hb <7.5 g/dL or neutrophil counts <500/mm³ should avoid AZT. Protocol adjustments include dose reduction (500–600 mg/day) or transfusions, as seen in trials where 21% of AZT recipients required transfusions .

Advanced Research Questions

Q. How can researchers address the decline in CD4 counts observed after 12 weeks of AZT monotherapy in advanced AIDS patients?

This phenomenon, noted in early trials, suggests viral adaptation or drug resistance. Methodological approaches include:

  • Longitudinal viral load monitoring to detect emerging resistance mutations (e.g., M184V, which paradoxically enhances AZT susceptibility in some strains) .
  • Combination therapy trials with protease inhibitors (PIs) or non-nucleoside RT inhibitors (NNRTIs) to suppress resistance .
  • Cellular pharmacokinetic studies to assess AZT triphosphate levels in CD4+ T cells over time .

Q. What strategies mitigate hematologic toxicity in long-term AZT use, particularly in resource-limited settings?

  • Prophylactic iron and B12 supplementation in patients with deficiencies .
  • Pharmacogenomic screening for variants in UGT2B7 and ABCB1 genes, which influence AZT metabolism and toxicity .
  • Alternative dosing regimens , such as intermittent therapy, validated in the Concorde trial to reduce toxicity while maintaining efficacy .

Q. How do pre-existing HIV mutations influence AZT resistance, and what experimental models are used to study this?

Pre-existing mutations (e.g., K103N in RT) can reduce AZT efficacy by altering drug binding. Researchers use:

  • Deep sequencing to detect low-frequency resistance variants in baseline viral populations .
  • In vitro selection experiments exposing HIV strains to subtherapeutic AZT doses to mimic resistance evolution .
  • Clinical cohort analyses , such as the MACS study, which linked early AZT use to delayed resistance and improved survival .

Q. What pharmacokinetic factors must be considered when tailoring AZT dosing for pediatric or pregnant populations?

  • Placental transfer studies in baboon models show fetal AZT exposure requires careful monitoring to avoid mitochondrial toxicity .
  • Population pharmacokinetic modeling to adjust doses for children based on weight and renal function .
  • Therapeutic drug monitoring (TDM) to ensure optimal AZT triphosphate levels in maternal and cord blood during pregnancy .

Q. How can combination therapies enhance AZT efficacy while minimizing resistance?

  • Synergy studies with MEK or CDK4 inhibitors (e.g., PD98059) show enhanced antiretroviral and anticancer effects in melanoma models .
  • Sequenced therapy , where AZT reduces viral load before introducing NNRTIs (e.g., nevirapine), lowers pre-existing mutation-driven resistance .

Q. How should researchers reconcile conflicting data on AZT-associated anemia across diverse cohorts?

Contradictory findings (e.g., anemia incidence in Uganda vs. Sub-Saharan Africa) arise from differences in baseline Hb, malnutrition, or concomitant infections. Methods include:

  • Multivariate regression to adjust for confounders like malaria or tuberculosis .
  • Meta-analyses of trials (e.g., ACTG 076) stratified by regional comorbidities .

Q. What in vitro and in vivo models best capture AZT’s impact on viral replication and host toxicity?

  • Humanized mouse models (e.g., NSG mice with engrafted CD34+ cells) for studying AZT’s hematologic effects .
  • Primary cell cultures of bone marrow progenitors to assess AZT-induced mitochondrial DNA depletion .
  • 3D organoids of intestinal or hepatic tissue to model AZT metabolism and off-target toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.